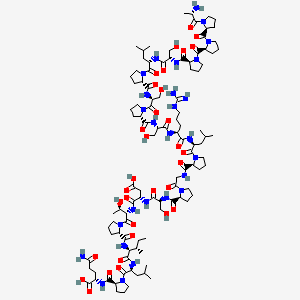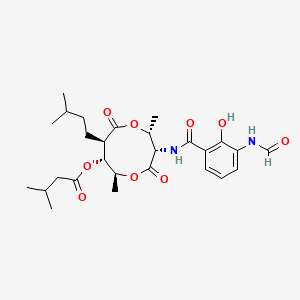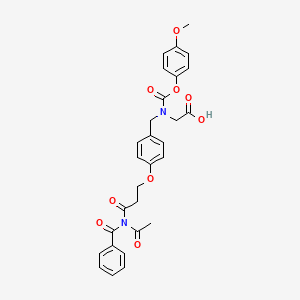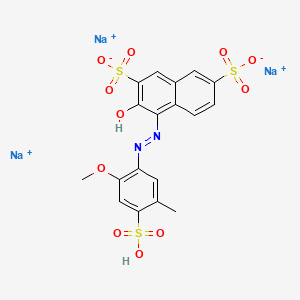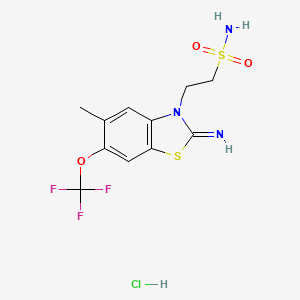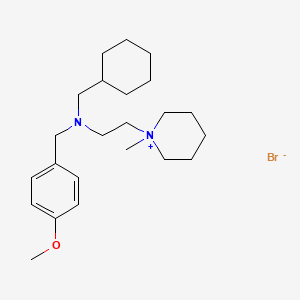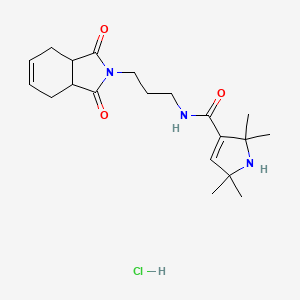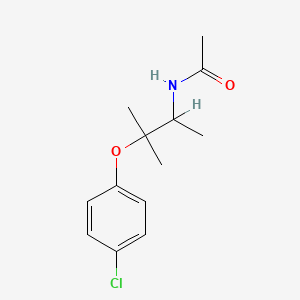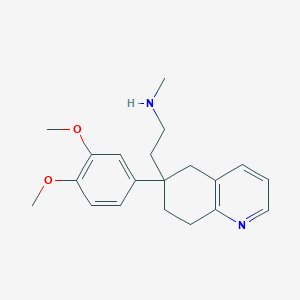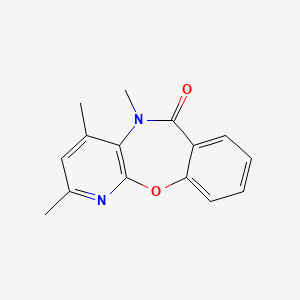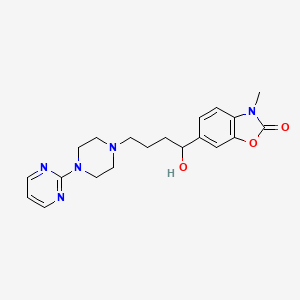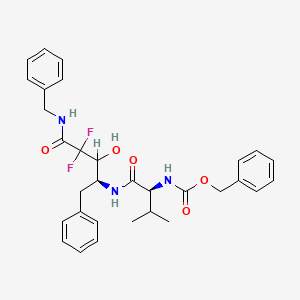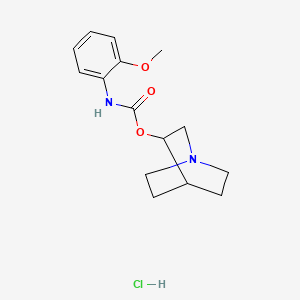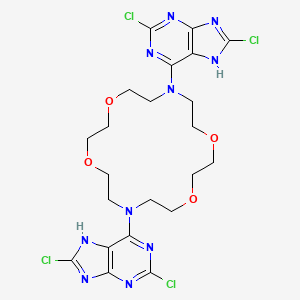
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7,16-bis(2,8-dichloro-1H-purin-6-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7,16-bis(2,8-dichloro-1H-purin-6-yl)- is a complex organic compound with a molecular formula of C12H26N2O4
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. The starting materials may include purine derivatives and appropriate cyclic ethers. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require the use of reactors capable of maintaining precise conditions, as well as purification techniques to isolate the final product.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted purine derivatives.
科学的研究の応用
This compound has several applications in scientific research, including:
Chemistry: It can be used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Its derivatives may be used in biological studies to understand the interactions of purine derivatives with biological molecules.
Industry: It may be used in the synthesis of other complex organic compounds or as a reagent in chemical manufacturing processes.
作用機序
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
類似化合物との比較
1,10-Diaza-18-crown-6
Kryptofix 22
4,7,13,16-Tetraoxa-1,10-diazacyclooctadecane
特性
CAS番号 |
149246-40-2 |
|---|---|
分子式 |
C22H26Cl4N10O4 |
分子量 |
636.3 g/mol |
IUPAC名 |
7,16-bis(2,8-dichloro-7H-purin-6-yl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane |
InChI |
InChI=1S/C22H26Cl4N10O4/c23-19-27-13-15(29-19)31-21(25)33-17(13)35-1-5-37-9-10-39-7-3-36(4-8-40-12-11-38-6-2-35)18-14-16(30-20(24)28-14)32-22(26)34-18/h1-12H2,(H,27,29,31,33)(H,28,30,32,34) |
InChIキー |
CDMZFVWNBWQQKX-UHFFFAOYSA-N |
正規SMILES |
C1COCCOCCN(CCOCCOCCN1C2=NC(=NC3=C2NC(=N3)Cl)Cl)C4=NC(=NC5=C4NC(=N5)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


